molecular formula C23H24ClNO4 B2465201 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-18-2

1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2465201
CAS No.: 877811-18-2
M. Wt: 413.9
InChI Key: BJTYJPHZPKOYLR-UHFFFAOYSA-N
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Description

1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting a chroman and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:

    Formation of the chroman ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidinone derivative. This step often requires the use of a strong base or a catalytic amount of a Lewis acid to facilitate the formation of the spiro junction.

    Introduction of the 4-chlorophenoxy group: This can be done through a nucleophilic substitution reaction, where the appropriate chlorophenol is reacted with a suitable leaving group on the chroman-piperidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorophenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used to study the effects of spirocyclic structures on biological systems.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic oxindoles: These compounds share the spirocyclic structure but differ in the specific rings involved.

    Spiropiperidines: Similar in having a spiro junction with a piperidine ring, but with different substituents and ring systems.

    Spiro[2.5]octa-4,7-dien-6-ones: These compounds have a spiro junction but with different ring sizes and functional groups.

Uniqueness

1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and piperidinone ring, along with the 4-chlorophenoxy group. This combination imparts distinct physicochemical properties and potential biological activities that are not found in other spirocyclic compounds.

Properties

IUPAC Name

1'-[2-(4-chlorophenoxy)-2-methylpropanoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4/c1-22(2,28-17-9-7-16(24)8-10-17)21(27)25-13-11-23(12-14-25)15-19(26)18-5-3-4-6-20(18)29-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTYJPHZPKOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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